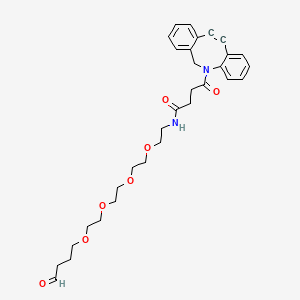

DBCO-PEG4-Butyraldehyde

Description

Evolution and Significance of Click Chemistry in Biomolecular Research

The concept of "click chemistry," introduced in 2001, revolutionized chemical synthesis by emphasizing reactions that are high-yielding, wide in scope, and generate minimal and inoffensive byproducts. a3p-scientific.com This approach shifted the paradigm of synthetic chemistry, moving towards the rapid and reliable assembly of complex molecules from modular building blocks. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. carlroth.com

The significance of click chemistry in biomolecular research is vast. It has provided a robust toolkit for bioconjugation, enabling the precise attachment of probes, drugs, and other molecules to biomolecules like proteins and nucleic acids. nih.gov This has had a profound impact on drug discovery, proteomics, and materials science. The simplicity and reliability of click chemistry have made complex molecular modifications accessible to a broader range of scientists. a3p-scientific.com

Principles of Bioorthogonal Chemistry and its Relevance to Complex Biological Systems

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The term, coined by Carolyn Bertozzi, highlights the key principle of these reactions: they are orthogonal to the cell's natural chemical environment. ubc.ca For a reaction to be considered bioorthogonal, it must be highly selective, biocompatible, and efficient under physiological conditions. creativepegworks.com

The relevance of bioorthogonal chemistry to complex biological systems is immense. It allows researchers to study biomolecules in their native environment, providing unprecedented insights into cellular processes. nih.gov By using bioorthogonal reactions, scientists can label and track molecules within living cells and organisms, activate drugs at specific sites, and engineer cellular functions with minimal disruption. rsc.orgnih.gov This has opened up new avenues for diagnostics, therapeutic interventions, and a deeper understanding of biology. nih.gov

Conceptual Design and Rationale for DBCO-PEG4-Butyraldehyde as a Versatile Linker

This compound is a heterobifunctional linker meticulously designed to leverage the principles of bioorthogonal chemistry. Its structure consists of three key components, each with a specific function:

Dibenzocyclooctyne (DBCO): This group is the cornerstone of the linker's bioorthogonal reactivity. DBCO is a strained cyclooctyne (B158145) that reacts rapidly and specifically with azides via a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is a type of "copper-free" click chemistry, eliminating the need for a potentially toxic copper catalyst, which is a significant advantage for in vivo applications. creativepegworks.com The high reactivity and specificity of the DBCO group ensure efficient and clean conjugation to azide-modified molecules. conju-probe.com

Polyethylene (B3416737) Glycol (PEG) Spacer (PEG4): The tetra-ethylene glycol (PEG4) chain serves as a flexible spacer arm. This hydrophilic spacer enhances the water solubility of the entire molecule and the resulting conjugate, which is crucial for biological applications. axispharm.comjenkemusa.com The length of the PEG spacer can also minimize steric hindrance between the two molecules being linked, allowing for more efficient conjugation. a3p-scientific.com

Butyraldehyde (B50154) Group: This functional group provides the second point of attachment. The butyraldehyde group can react with molecules containing an aminooxy or hydrazide group to form a stable oxime or hydrazone bond, respectively. biochempeg.combioglyco.com This reaction is also highly selective and can be performed under mild conditions. The butyraldehyde is less reactive than shorter aliphatic aldehydes, which can allow for better selectivity in certain conjugation reactions. mdpi.com

The combination of these three components in a single molecule creates a powerful and versatile tool for bioconjugation.

| Component | Function | Reaction Partner | Key Advantage |

|---|---|---|---|

| Dibenzocyclooctyne (DBCO) | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Azide | Copper-free, bioorthogonal, high reactivity |

| PEG4 Spacer | Increases hydrophilicity, reduces steric hindrance | N/A | Improved solubility and conjugation efficiency |

| Butyraldehyde | Forms stable oxime or hydrazone bonds | Aminooxy or Hydrazide | Selective conjugation under mild conditions |

Overview of Research Domains Utilizing Bifunctional Linkers for Advanced Applications

Bifunctional linkers, such as this compound, are instrumental in a wide array of research domains, enabling the creation of novel molecular constructs with advanced functionalities.

Drug Delivery: A major application is in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). nih.gov A bifunctional linker can connect a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. This approach enhances the therapeutic efficacy of the drug while minimizing off-target side effects. purepeg.com

Proteomics and Protein Labeling: In proteomics, bifunctional linkers are used to study protein-protein interactions, identify protein binding partners, and label specific proteins for visualization and tracking. acs.orgthermofisher.com The ability to link a protein of interest to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, is essential for understanding its function and localization within the cell.

Diagnostics and Imaging: Bifunctional linkers play a crucial role in the development of diagnostic tools and imaging agents. nih.govnih.gov They can be used to attach imaging agents, such as radioactive isotopes for PET or SPECT imaging, to targeting molecules that accumulate at disease sites. ubc.ca This allows for the non-invasive visualization and diagnosis of diseases like cancer.

Materials Science and Surface Modification: These linkers are also employed in materials science to functionalize surfaces and nanoparticles. laysanbio.com For example, a bifunctional linker can be used to attach biomolecules to a solid support for use in biosensors or to modify the surface of nanoparticles to improve their biocompatibility and targeting capabilities.

The continued development of innovative bifunctional linkers like this compound will undoubtedly fuel further advancements across these and other scientific disciplines.

| Research Domain | Specific Application | Example of Use |

|---|---|---|

| Drug Delivery | Antibody-Drug Conjugates (ADCs) | Linking a chemotherapy drug to a cancer-targeting antibody. nih.gov |

| Proteomics | Protein-Protein Interaction Studies | Cross-linking interacting proteins for identification by mass spectrometry. acs.org |

| Diagnostics & Imaging | Targeted Imaging Agents | Attaching a radiolabel to a tumor-specific peptide for PET imaging. ubc.ca |

| Materials Science | Surface Functionalization | Immobilizing enzymes on a solid support for biocatalysis. |

Properties

Molecular Formula |

C31H38N2O7 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-(4-oxobutoxy)ethoxy]ethoxy]ethoxy]ethyl]butanamide |

InChI |

InChI=1S/C31H38N2O7/c34-16-5-6-17-37-19-21-39-23-24-40-22-20-38-18-15-32-30(35)13-14-31(36)33-25-28-9-2-1-7-26(28)11-12-27-8-3-4-10-29(27)33/h1-4,7-10,16H,5-6,13-15,17-25H2,(H,32,35) |

InChI Key |

FUJUWURLLYVWEY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCCC=O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Dbco Peg4 Butyraldehyde

Precursor Synthesis and Functional Group Introduction for Dibenzycyclooctyne (DBCO) Moiety

The synthesis of the dibenzocyclooctyne (DBCO) core, a strained alkyne essential for copper-free click chemistry, typically commences from commercially available precursors such as dibenzosuberone (B195587). One common synthetic route involves the transformation of dibenzosuberone into its oxime derivative by reacting it with hydroxylamine. Subsequently, a Beckmann rearrangement of the dibenzosuberone oxime, often catalyzed by a strong acid like polyphosphoric acid, yields a lactam.

This lactam intermediate is then reduced, for instance with a reducing agent like lithium aluminum hydride (LiAlH4), to produce the corresponding cyclic amine, dihydrodibenzo[b,f]azocine. The introduction of a reactive functional group for subsequent conjugation to the PEG spacer is a critical step. This is often achieved by acylating the amine with a reagent containing a protected functional group, followed by the conversion of the alkene within the ring structure to the strained alkyne. This latter transformation is typically accomplished through a bromination-dehydrobromination sequence to yield the DBCO core functionalized with a reactive handle, such as an amine or a carboxylic acid. This functionalized DBCO can then be further modified, for example, by reacting a DBCO-acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent to create an amine-reactive DBCO-NHS ester.

Synthesis of Polyethylene (B3416737) Glycol (PEG) Spacer with Defined Length (PEG4) and Functionalization

The tetraethylene glycol (PEG4) spacer provides a hydrophilic and flexible linker between the DBCO moiety and the butyraldehyde (B50154) group. The synthesis of a PEG spacer with a precisely defined length is crucial for ensuring the homogeneity of the final product. This is typically achieved through the use of monodisperse PEG building blocks.

To create a heterobifunctional PEG4 spacer, a starting material such as tetraethylene glycol is often employed. One of the terminal hydroxyl groups is protected with a suitable protecting group, while the other is converted into a different functional group, for example, an amine. This can be achieved through a series of chemical transformations, including tosylation of one hydroxyl group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to an amine. This results in a heterobifunctional PEG4 molecule with a hydroxyl group at one end and an amine group at the other (or other desired functional groups). This allows for the specific and controlled attachment of the DBCO moiety to one end and the precursor for the butyraldehyde group to the other.

Incorporation of the Butyraldehyde Functional Group into the PEG Scaffold

The introduction of the butyraldehyde functional group at the terminus of the PEG4 spacer is a key step in the synthesis of DBCO-PEG4-Butyraldehyde. A common strategy involves the use of a PEG4 linker that has a terminal primary alcohol. This alcohol can then be oxidized to the corresponding aldehyde.

Several mild oxidation methods are suitable for this transformation to avoid over-oxidation to a carboxylic acid. These include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, and the Dess-Martin periodinane (DMP) oxidation, which employs a hypervalent iodine reagent. wikipedia.orgwikipedia.orgchemistrysteps.comorganic-chemistry.orgalfa-chemistry.comalfa-chemistry.comchemistrysteps.comorganic-chemistry.orgorganicchemistrytutor.com Both methods are known for their high selectivity and tolerance of various functional groups, making them suitable for complex molecules.

Comprehensive Synthetic Methodologies for this compound

A comprehensive synthetic route to this compound involves the sequential coupling of the three pre-functionalized building blocks. A common approach begins with a heterobifunctional PEG4 molecule, for instance, one bearing a terminal amine and a protected hydroxyl group.

The amine end of the PEG4 spacer can be reacted with an activated DBCO derivative, such as DBCO-NHS ester, to form a stable amide bond. This reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base.

Following the successful conjugation of the DBCO moiety, the protecting group on the terminal hydroxyl of the PEG spacer is removed. The resulting primary alcohol is then oxidized to the butyraldehyde using a mild and selective oxidizing agent, such as Dess-Martin periodinane or via a Swern oxidation, to yield the final this compound product. Each step requires careful purification, often utilizing chromatographic techniques, to ensure the purity of the intermediates and the final compound.

Analytical Techniques for Structural Elucidation and Purity Assessment of Research Batches

To ensure the quality and identity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Methods for Structural Confirmation (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum will show characteristic signals for each component of the molecule. The aromatic protons of the DBCO moiety typically appear in the downfield region (around 7.0-8.0 ppm). The methylene (B1212753) protons of the PEG4 spacer will be visible as a complex multiplet in the range of 3.5-3.8 ppm. The protons of the butyraldehyde group will have distinct chemical shifts, with the aldehydic proton appearing significantly downfield (around 9.7-9.8 ppm), and the adjacent methylene groups appearing at approximately 2.4-2.6 ppm and 1.6-1.8 ppm. docbrown.infochemicalbook.com

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The carbons of the DBCO alkyne will have characteristic shifts in the range of 100-115 ppm. The carbons of the PEG spacer will resonate around 60-70 ppm. The carbonyl carbon of the butyraldehyde is a key indicator and will appear far downfield, typically between 200-205 ppm. docbrown.infochemicalbook.comlibretexts.orglibretexts.orgchemguide.co.uk

Mass Spectrometry (MS) is used to determine the molecular weight of the final product and to confirm its elemental composition. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques used. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also be used to verify the connectivity of the different structural components. researchgate.netresearchgate.netnih.govnih.govingenieria-analitica.com

| Analytical Technique | Key Features for this compound |

| ¹H NMR | Aromatic protons (DBCO): ~7.0-8.0 ppmPEG protons: ~3.5-3.8 ppmAldehyde proton: ~9.7-9.8 ppm |

| ¹³C NMR | Alkyne carbons (DBCO): ~100-115 ppmPEG carbons: ~60-70 ppmAldehyde carbonyl carbon: ~200-205 ppm |

| Mass Spectrometry | Confirms molecular weight and elemental composition through accurate mass measurement. |

Chromatographic Analysis for Purity Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. thermofisher.comingenieria-analitica.com

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode used for this type of molecule. A C18 or C8 stationary phase is typically employed with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Detection: A UV detector is commonly used, as the DBCO moiety has a strong UV absorbance. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can also be used, especially for analyzing PEG-containing compounds that may lack a strong chromophore. ingenieria-analitica.com The combination of HPLC with mass spectrometry (LC-MS) is a powerful technique for both purity assessment and identity confirmation. ingenieria-analitica.comthermofisher.com

| Chromatographic Method | Typical Conditions for Purity Assessment |

| Reversed-Phase HPLC | Stationary Phase: C18 or C8Mobile Phase: Gradient of water and acetonitrile/methanol (often with 0.1% TFA)Detection: UV (due to DBCO), ELSD, or CAD |

Mechanistic Investigations and Reactivity Profiling of Orthogonal Functionalities

Characterization of Aldehyde-Mediated Bioconjugation Reactions via the Butyraldehyde (B50154) Moiety

The butyraldehyde group provides a second reactive center for covalent modification, primarily through reactions targeting its carbonyl carbon. Aldehydes are valuable chemical handles in bioconjugation because they are generally absent from native proteins and nucleic acids, thus offering a selective target. rsc.org The butyraldehyde group is noted to be less reactive than shorter-chain aliphatic aldehydes, which can be advantageous for achieving greater selectivity in certain conjugation strategies. rsc.orgmdpi.com

Reductive amination is a robust method for forming carbon-nitrogen bonds by converting an aldehyde and a primary or secondary amine into a more substituted amine. masterorganicchemistry.com The process involves two key steps: first, the nucleophilic amine attacks the aldehyde's carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine). chemrxiv.org Second, the resulting C=N double bond of the imine or its protonated form, the iminium ion, is reduced to a stable amine using a selective reducing agent. masterorganicchemistry.comchemrxiv.org

The efficiency of the reaction is often controlled by pH. The initial condensation to form the imine is typically favored under mildly acidic conditions (pH 4-5), which facilitates the dehydration of the hemiaminal. masterorganicchemistry.com For the reduction step, common reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are employed because they are mild enough to selectively reduce the iminium ion without significantly reducing the starting aldehyde. masterorganicchemistry.com This selectivity is crucial for achieving high yields in a one-pot reaction. researchgate.net The reaction is highly versatile and tolerates a wide range of functional groups on both the aldehyde and amine partners. thieme-connect.com

Oxime and hydrazone ligations are classic, reliable methods for bioconjugation that involve the reaction of an aldehyde with an aminooxy or hydrazine-containing molecule, respectively. acs.org These reactions are highly chemoselective due to the rarity of aldehydes and ketones in biological systems. rsc.org

Oxime Ligation: The reaction between an aldehyde and an alkoxyamine (R-ONH₂) forms a stable oxime linkage (C=N-O). Traditionally, these reactions proceed optimally at an acidic pH (around 4.5). rsc.org However, the rate at neutral pH, which is preferable for many biological applications, is often slow. rsc.orgwhiterose.ac.uk The addition of nucleophilic catalysts, such as aniline (B41778) derivatives, can significantly accelerate the reaction, even at neutral pH. rsc.org Interestingly, for certain substrates like β-hydroxy aldehydes, the presence of an aniline catalyst can lead to faster oxime formation at pH 7.5 than at acidic pH, reversing the typical trend. rsc.org

Hydrazone Ligation: The condensation of an aldehyde with a hydrazine (B178648) (R-NHNH₂) yields a hydrazone bond (C=N-NH). Similar to oxime ligation, this reaction is often catalyzed and is most efficient at mildly acidic pH. chemrxiv.org The stability of the resulting hydrazone can be a concern as it is susceptible to hydrolysis, although this can be mitigated by the electronic properties of the substituents. diva-portal.org Arginine has been identified as an effective catalyst for hydrazone formation in water at neutral pH, with reaction rates increasing significantly in a bicarbonate/CO₂ buffer system. chemrxiv.org

| Reaction | Reactant | Typical pH | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | Primary/Secondary Amine + Reducing Agent | ~4-7 | Forms stable C-N bond; requires a reducing agent (e.g., NaBH₃CN). | masterorganicchemistry.com |

| Oxime Ligation | Aminooxy (R-ONH₂) | ~4.5 (uncatalyzed), ~6-7.5 (catalyzed) | Forms stable oxime bond; can be slow at neutral pH without a catalyst (e.g., aniline). | acs.orgrsc.org |

| Hydrazone Ligation | Hydrazine (R-NHNH₂) | ~4-6 (uncatalyzed), ~7 (catalyzed) | Forms hydrazone bond; potentially reversible via hydrolysis; can be catalyzed by arginine. | chemrxiv.orgdiva-portal.org |

Applications in Advanced Biomolecular Research and Engineering

Site-Specific Protein and Peptide Modification for Functional Studies

The ability to modify proteins and peptides at specific sites is crucial for understanding their function, developing new therapeutics, and creating novel diagnostic tools. DBCO-PEG4-Butyraldehyde offers a powerful method for achieving such site-specific modifications.

Conjugation to Specific Amino Acid Residues (e.g., Lysine (B10760008), Cysteine, Non-canonical Amino Acids)

This compound facilitates the targeted conjugation of molecules to specific amino acid residues within a protein or peptide sequence. The butyraldehyde (B50154) group can react with primary amines, such as the epsilon-amine of lysine residues, to form a stable imine, which can be further reduced to a more stable secondary amine linkage. broadpharm.cominterchim.fr While direct reaction with lysine offers a straightforward approach, achieving site-specificity can be challenging due to the abundance of lysine residues on the protein surface.

For more specific targeting, the DBCO moiety can be utilized in strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. broadpharm.com This is particularly useful for proteins that have been engineered to contain non-canonical amino acids (ncAAs) bearing an azide (B81097) group. By incorporating an azido-amino acid at a specific position in the protein sequence, the DBCO group of this compound can be directed to react exclusively at that site, ensuring a homogenous and precisely modified protein population. rsc.org

Furthermore, specialized linkers containing DBCO and a cysteine-reactive group, such as DBCO-PEG4-APN, allow for the specific modification of cysteine residues. conju-probe.com The APN (aryl-phosphane) moiety exhibits high chemoselectivity for the thiol group of cysteine, forming a stable conjugate. conju-probe.com This approach provides another avenue for site-specific labeling, particularly for proteins where cysteine residues are strategically located or can be introduced through site-directed mutagenesis.

A modular method combining enzymatic ligation and click chemistry has been developed for the site-specific synthesis of protein-polymer conjugates. nih.gov This involves the enzymatic installation of an azido (B1232118) group onto the protein, followed by a copper-free click reaction with a DBCO-terminated polymer, which can be synthesized using initiators like DBCO-PEG4-OH. nih.gov

| Target Amino Acid | Reactive Group on Linker | Resulting Linkage | Key Features |

| Lysine | Butyraldehyde | Imine (reducible to secondary amine) | Reacts with primary amines; specificity can be low. broadpharm.com |

| Azide-containing ncAA | DBCO | Triazole | Highly specific and bioorthogonal. rsc.org |

| Cysteine | APN (in DBCO-PEG4-APN) | Stable thioether | High chemoselectivity for thiols. conju-probe.com |

Creation of Multifunctional Protein Constructs for Biological Probes and Assays

The bifunctional nature of this compound and related linkers is instrumental in the creation of multifunctional protein constructs. These constructs can carry multiple payloads, such as fluorescent dyes, biotin (B1667282) tags, or therapeutic agents, enabling their use as sophisticated biological probes and in advanced assay formats. bioglyco.com

For instance, a protein can first be modified with this compound. The DBCO group then serves as a handle for the attachment of an azide-modified molecule of interest. This two-step approach allows for the modular assembly of complex protein conjugates. Homobifunctional linkers like DBCO-PEG4-DBCO can be used to crosslink two azide-containing molecules or to create constructs with multiple attachment points. baseclick.eucreative-biolabs.com

These multifunctional constructs have found applications in various areas, including:

Fluorescent Labeling: Attaching fluorescent dyes to proteins for imaging studies and flow cytometry. rsc.org

Biotinylation: Introducing biotin for affinity purification or detection using streptavidin-based systems.

Antibody-Drug Conjugates (ADCs): The principles of using bifunctional linkers to attach payloads to antibodies are central to the development of ADCs, a class of targeted therapeutics. creative-biolabs.commedchemexpress.com

Nucleic Acid and Oligonucleotide Functionalization for Genetic and Genomic Research

The modification of nucleic acids and oligonucleotides is essential for a wide range of applications in genetics and genomics, from DNA sequencing and PCR to the development of nucleic acid-based therapeutics.

Labeling of DNA/RNA for Hybridization, Imaging, and Gene Expression Studies

DBCO-functionalized nucleotides, such as 5-DBCO-PEG4-dUTP and 5-DBCO-PEG4-UTP, can be enzymatically incorporated into DNA and RNA, respectively. jenabioscience.comjenabioscience.com These modified nucleic acids can then be labeled with azide-containing molecules through copper-free click chemistry. This method allows for the introduction of a variety of functional groups for downstream applications:

Fluorescent Labeling: The attachment of fluorescent dyes enables the visualization of DNA and RNA in hybridization assays, such as fluorescence in situ hybridization (FISH), and for tracking their localization and dynamics within cells. jenabioscience.com

Biotinylation: The introduction of biotin facilitates the purification of labeled nucleic acids and their detection in various blotting and array-based techniques. jenabioscience.com

Crosslinking: Labeled nucleic acids can be crosslinked to other biomolecules, such as proteins, to study their interactions. jenabioscience.com

| DBCO-Functionalized Nucleotide | Target Nucleic Acid | Enzymatic Incorporation | Potential Applications |

| 5-DBCO-PEG4-dUTP | DNA/cDNA | PCR, Reverse Transcription | DNA labeling for imaging, purification, and crosslinking. jenabioscience.com |

| 5-DBCO-PEG4-UTP | RNA/cRNA | In vitro Transcription | RNA labeling for imaging and interaction studies. jenabioscience.com |

| 5-DBCO-PEG4-CTP | DNA/RNA | Enzymatic Synthesis | Labeling of nucleic acids. jenabioscience.com |

| 5-DBCO-PEG4-dCpG | DNA | Enzymatic Synthesis | Dinucleotide for specific labeling applications. jenabioscience.com |

Engineering of Modified Oligonucleotides for Aptamer and Antisense Research

The chemical modification of oligonucleotides is a key strategy in the development of aptamers and antisense therapies. nih.govmdpi.com Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. nih.govresearchgate.net Antisense oligonucleotides are designed to bind to specific mRNA sequences, leading to the modulation of gene expression. nih.govnih.govaesnet.org

PEGylation, the process of attaching PEG chains, is a common modification used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides. nih.gov The hydrophilic PEG spacer in linkers like this compound can enhance the solubility and stability of oligonucleotides. biomers.net By incorporating DBCO groups into oligonucleotides, they can be conjugated to other molecules, such as targeting ligands or delivery vehicles, to enhance their therapeutic efficacy.

Carbohydrate and Glycoprotein Labeling for Glycobiology Research

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. The labeling of carbohydrates and glycoproteins is crucial for understanding their roles in various biological processes, from cell-cell recognition to immune responses.

Click chemistry has emerged as a powerful tool for glycan labeling. Metabolic glycoengineering allows for the introduction of azide-modified sugars into the glycans of living cells. These azide-labeled glycans can then be specifically targeted with DBCO-containing probes, such as this compound, for visualization and analysis. Services like GlycoCLICK™ utilize this principle for cell surface glycan labeling. bioglyco.com This approach enables the study of glycan dynamics and their involvement in cellular processes. researchgate.net

Liposome (B1194612) and Artificial Membrane System Functionalization

The ability to modify the surface of liposomes and other artificial membrane systems is crucial for their application in drug delivery and for fundamental biophysical studies. This compound offers a versatile method for achieving such functionalization.

In targeted drug delivery, liposomes are often engineered to display ligands that guide them to specific cells or tissues. This compound facilitates this process through bioorthogonal and chemoselective ligation strategies. A common method involves preparing liposomes that incorporate lipids with an accessible functional group, such as an azide. monash.edunih.gov A targeting ligand (e.g., an antibody fragment, peptide, or small molecule) is first separately conjugated to the butyraldehyde end of the this compound linker. This entire ligand-linker construct is then "clicked" onto the surface of the azide-functionalized liposomes via the DBCO group.

This post-assembly functionalization strategy is highly advantageous because it avoids exposing the targeting ligand to the potentially harsh conditions of liposome formulation. researchgate.net The hydrophilic PEG4 spacer helps to extend the ligand away from the liposome surface, improving its accessibility for receptor binding and minimizing non-specific interactions. broadpharm.comtebubio.com Research utilizing this approach has demonstrated specific conjugation to azide-functionalized liposomes, confirming the promise of this system for developing tumor-targeting delivery vehicles. monash.edunih.gov

Table 2: Research Findings on Liposome Functionalization

This table summarizes key findings from studies using DBCO-based click chemistry for liposome surface modification.

| Study Focus | Key Finding | Implication for this compound | Reference |

| Conjugation Specificity | Specific conjugation of a DBCO-functionalized dye to azide-liposomes was confirmed, with minimal non-specific binding to control liposomes. | Demonstrates the high specificity of the DBCO-azide reaction for surface modification. | monash.edunih.gov |

| Antibody Conjugation | A DBCO-PEG4-NHS ester was successfully used to attach azide-modified antibodies to the surface of pre-formed vesicles. | Shows the utility of the DBCO-PEG linker in creating immunoliposomes for targeted applications. | researchgate.net |

| Targeted Delivery Potential | Functionalized liposomes show promise for targeted delivery in research models. | The use of linkers like this compound is a key step in creating clinically relevant targeted nanomedicines. | monash.edunih.gov |

This compound is also integrated into biophysical studies to probe the complex environment of biological membranes. researchgate.net In these studies, artificial membrane systems like nanodiscs or tethered lipid bilayers are used to mimic the cell membrane. mdpi.com The linker can be used to precisely position and anchor membrane components for detailed analysis.

For example, the butyraldehyde group can be reacted with an amino-functionalized lipid (e.g., phosphatidylethanolamine), thereby incorporating the linker directly into the lipid bilayer of a liposome or nanodisc. The DBCO group, now displayed on the membrane surface, serves as a specific anchoring point. An azide-modified membrane protein or peptide can then be tethered to this point via a click reaction. This controlled assembly allows researchers to study protein folding, diffusion kinetics, and protein-protein interactions within a membrane context using advanced techniques like Fluorescence Correlation Spectroscopy (FCS) and single-molecule magnetic tweezers. mdpi.comnih.gov The stability of the DBCO-azide linkage is particularly valuable for single-molecule force spectroscopy studies, where it enables prolonged observation of molecular dynamics without premature tether breakage. nih.gov

Integration into Materials Science and Nanotechnology Research

Polymer and Hydrogel Functionalization for Biomedical Research Scaffoldsresearchgate.net

The functionalization of polymers and hydrogels is critical for creating biocompatible and bioactive scaffolds that can mimic the native extracellular matrix (ECM). nih.govumn.edu These scaffolds provide structural support and present biochemical cues to influence cell behavior, making them essential for tissue engineering and regenerative medicine research. nih.govumich.edu

Synthesis of Biocompatible Polymers with Controlled Architecturesresearchgate.netnih.gov

DBCO-PEG4-Butyraldehyde is instrumental in the synthesis of biocompatible polymers with well-defined structures. The PEG4 linker enhances the hydrophilicity and biocompatibility of the resulting polymers, while the DBCO and butyraldehyde (B50154) groups allow for sequential or simultaneous conjugation of different molecules. tebubio.com For instance, a polymer backbone can be modified with azide-containing molecules via the DBCO group and subsequently cross-linked or functionalized with amine- or hydrazide-containing biomolecules through the butyraldehyde group. This dual-handle approach enables the creation of complex polymer architectures, such as graft copolymers and block copolymers, with precise control over the spatial arrangement of functional moieties.

A common strategy involves the use of polymers like poly(lactic-co-glycolic acid) (PLGA) modified with this compound. This allows for the subsequent attachment of azide-modified peptides or growth factors, creating functionalized polymers for tissue engineering scaffolds. researchgate.net The butyraldehyde group can be used for further modifications, such as the immobilization of other bioactive signals or for crosslinking the polymer chains.

Engineering of Hydrogels for Cell Culture, 3D Bioprinting, and Microenvironment Studiesresearchgate.net

Hydrogels are highly hydrated polymer networks that are widely used for 3D cell culture and as bioinks in 3D bioprinting due to their tissue-like properties. nih.govresearchgate.net this compound provides a versatile tool for engineering hydrogels with tunable biochemical and biophysical properties. nih.gov The DBCO group allows for efficient crosslinking of the hydrogel network through copper-free click chemistry with azide-functionalized polymers, such as PEG-azide. nih.gov This reaction is fast, specific, and biocompatible, making it ideal for encapsulating cells within the hydrogel matrix. nih.gov

The butyraldehyde group on the hydrogel scaffold can be used to immobilize cell adhesion peptides (e.g., RGD), growth factors, or other signaling molecules containing primary amines or hydrazides. tebubio.com This allows researchers to create defined microenvironments that can direct cell fate and function. nih.govresearchgate.netnih.gov For instance, a hyaluronic acid (HA) hydrogel can be modified with DBCO-PEG4-amine and subsequently cross-linked with a PEG-azide. nih.gov The resulting hydrogel can then be further functionalized through the aldehyde group to study cell migration and tissue regeneration. nih.gov

The ability to independently tune the mechanical properties (via crosslinking density) and the biochemical properties (via aldehyde modification) of the hydrogel is crucial for systematically studying the complex interplay between cells and their microenvironment in both normal development and disease progression. nih.govaccscience.com

Nanoparticle Surface Engineering for Advanced Research Probesnih.govnih.govaccscience.comnih.gov

The surface functionalization of nanoparticles is essential for their application as advanced research probes in areas such as targeted drug delivery, bioimaging, and diagnostics. nih.govresearchgate.net this compound offers a robust platform for the precise engineering of nanoparticle surfaces, enabling the attachment of various ligands for enhanced functionality. tebubio.com

Functionalization of Metallic, Polymeric, and Inorganic Nanoparticlesnih.govnih.govaccscience.comnih.gov

This compound can be used to functionalize a wide array of nanoparticles, including metallic (e.g., gold, iron oxide), polymeric (e.g., PLGA, polystyrene), and inorganic (e.g., silica, quantum dots) nanoparticles. nih.govrsc.orgnih.govresearchgate.netdandelon.com The method of attachment to the nanoparticle surface depends on the nanoparticle's material. For instance, if the nanoparticle has surface amine groups, the butyraldehyde can form a Schiff base, which can be further stabilized by reduction. Alternatively, if the nanoparticle has azide (B81097) groups, the DBCO moiety can be used for covalent attachment via copper-free click chemistry.

Once the this compound linker is attached to the nanoparticle, the free terminal group (either DBCO or butyraldehyde) is available for further functionalization. This allows for the attachment of targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorescent dyes), or therapeutic molecules. The PEG4 spacer helps to improve the colloidal stability of the nanoparticles in biological media and reduces non-specific protein adsorption. ulster.ac.uk

| Nanoparticle Type | Surface Modification Strategy with this compound | Potential Research Application |

| Metallic Nanoparticles (e.g., Gold) | Thiol-gold chemistry to attach a DBCO- or aldehyde-terminated linker. | Targeted drug delivery, photothermal therapy research. nih.gov |

| Polymeric Nanoparticles (e.g., PLGA) | Covalent attachment to the polymer backbone before or after nanoparticle formation. | Controlled release studies, targeted imaging. researchgate.netmdpi.com |

| Inorganic Nanoparticles (e.g., Silica) | Silanization to introduce amine or azide groups for reaction with the linker. | Biosensing, multimodal imaging probes. nih.govnih.gov |

Development of Multi-Modal Nanoprobes for Research Imagingumich.edu

Multi-modal nanoprobes, which combine two or more imaging modalities (e.g., MRI and fluorescence imaging), offer a more comprehensive understanding of biological processes. nih.govnih.govresearchgate.netgrafiati.com this compound is a key component in the design of such probes. For example, an iron oxide nanoparticle (for MRI contrast) can be coated with a layer that is functionalized with this compound. The DBCO group can then be used to attach an azide-modified fluorescent dye, while the butyraldehyde group can be conjugated to a targeting peptide. The resulting nanoprobe can be used to specifically target and visualize cells or tissues of interest using both MRI and fluorescence microscopy, providing complementary information on localization and cellular interactions.

Surface Immobilization and Biointerface Engineering for Biosensing and Microdevice Researchnih.gov

The precise control over surface chemistry is paramount in the development of advanced biosensors and microdevices. rsc.org this compound provides a reliable method for the covalent immobilization of biomolecules onto various surfaces, creating functional biointerfaces for research applications.

The aldehyde group of this compound can react with primary amines on proteins, antibodies, or enzymes to form a stable covalent bond, effectively immobilizing these biomolecules on a surface. researchgate.netpolito.it Similarly, the DBCO group can be used to attach azide-modified biomolecules to a surface that has been pre-functionalized with the linker. This dual functionality allows for the creation of complex, patterned surfaces with multiple types of immobilized biomolecules.

In the context of biosensor research, for example, a sensor surface (e.g., gold or carbon) can be modified with this compound. Capture antibodies or enzymes can then be immobilized onto the surface via the aldehyde or DBCO group. The specific binding of an analyte to the immobilized biomolecule can then be detected by various transduction methods. The PEG4 spacer helps to orient the immobilized biomolecule away from the surface, enhancing its accessibility to the target analyte and minimizing non-specific binding.

| Application Area | Role of this compound | Research Focus |

| Biosensors | Covalent immobilization of capture probes (antibodies, enzymes) onto sensor surfaces. | Enhancing sensitivity and specificity of analyte detection. |

| Microarrays | Creating patterned surfaces with spatially defined regions of immobilized biomolecules. | High-throughput screening of protein-protein or protein-drug interactions. |

| Cell-based Assays | Engineering surfaces with immobilized ligands to study cell adhesion and signaling. | Investigating fundamental aspects of cell biology and mechanotransduction. |

Creation of Bioactive Surfaces for Cell Adhesion and Protein Array Research

The heterobifunctional linker this compound plays a important role in materials science by enabling the sophisticated surface engineering required for advanced biological research. Its unique structure, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a butyraldehyde group for selective ligation, allows for the covalent attachment of biomolecules to a wide variety of substrates. This capability is particularly valuable in creating bioactive surfaces designed to control cell behavior and in the fabrication of high-density protein arrays. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, ensuring that immobilized molecules retain their biological activity.

The creation of these functional surfaces typically follows a two-step process. First, the substrate material (e.g., glass, silicon, or a polymer) is functionalized with azide groups. Second, the this compound linker is attached to the surface via the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This process leaves a surface decorated with terminal aldehyde groups, which are then available for the covalent immobilization of specific biomolecules, such as cell-adhesion peptides or proteins.

Table 1: Surface Modification Strategy using this compound

| Step | Procedure | Chemistry Involved | Purpose |

| 1. Substrate Preparation | Cleaning and activation of the substrate surface (e.g., glass, PDMS) | Plasma cleaning, Piranha etching | To remove contaminants and introduce reactive hydroxyl groups. |

| 2. Azide Functionalization | Reaction with an azide-containing silane (B1218182) (e.g., (3-Azidopropyl)triethoxysilane) | Silanization | To introduce azide (-N₃) groups onto the surface for the click reaction. |

| 3. Linker Attachment | Incubation with this compound solution | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | To covalently attach the bifunctional linker to the surface, exposing terminal aldehyde groups. |

| 4. Biomolecule Immobilization | Incubation with a solution of hydrazide- or aminooxy-modified biomolecules | Hydrazone or Oxime Ligation | To covalently and specifically attach peptides, proteins, or other molecules to the surface. |

This method of surface modification allows for precise control over the density and orientation of immobilized biomolecules, which is critical for studying cellular responses and for the functionality of protein microarrays.

For cell adhesion studies, surfaces can be patterned with peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known motif that mediates cell binding to the extracellular matrix. By tethering RGD-containing peptides to the surface via the this compound linker, researchers can create environments that promote cell attachment, spreading, and growth in a controlled manner. This is essential for applications in tissue engineering and for fundamental studies of cell biology. The ability to control cell adhesion is crucial, as it influences subsequent processes like cell growth and differentiation.

In the context of protein array research, oriented immobilization is key to ensuring the functionality of the arrayed proteins. Many analytical methods, such as protein-protein interaction studies or enzyme activity profiling, require that the protein's active site remains accessible. Random adsorption of proteins to a surface often results in denaturation or incorrect orientation, rendering them inactive. The butyraldehyde group of the linker reacts specifically with hydrazide or aminooxy groups that can be introduced at specific sites on a protein, thus ensuring a uniform and functional orientation on the array surface. This chemoselective ligation method is a significant advancement over non-specific adsorption techniques.

Fabrication of Research-Grade Biosensors and Microfluidic Devices

The versatility of this compound extends to the fabrication of sophisticated analytical tools such as biosensors and microfluidic devices, including "organ-on-a-chip" systems. These technologies rely on the precise immobilization of biological recognition elements onto transducer surfaces or within microchannels to mimic complex biological systems.

In the field of biosensors, the linker is used to construct the sensing interface where a biological event is converted into a measurable signal. For instance, in an electrochemical biosensor, the surface of an electrode can be functionalized using the this compound linker to covalently attach enzymes or antibodies. The DBCO group ensures stable attachment to an azide-modified electrode surface, while the aldehyde group allows for the oriented coupling of the biorecognition molecule. This controlled attachment enhances the sensitivity and selectivity of the sensor by ensuring that the active sites of the immobilized biomolecules are accessible to the target analyte. The PEG spacer also helps to prevent non-specific adsorption of other molecules from the sample, reducing background noise and improving the sensor's performance.

Table 2: Application of this compound in Biosensor Construction

| Component | Function | Role of this compound |

| Transducer | Converts the biological recognition event into a measurable signal (e.g., electrical, optical). | Provides a stable anchor point on the transducer surface (e.g., gold, carbon, or metal oxide). |

| Biorecognition Layer | Specifically binds to the target analyte (e.g., enzyme, antibody, nucleic acid). | Covalently immobilizes the biorecognition element in a specific orientation, preserving its activity. |

| Linker | Connects the biorecognition element to the transducer. | Acts as the molecular bridge, with the PEG spacer providing flexibility and reducing surface interference. |

Microfluidic devices, especially organ-on-a-chip models, aim to replicate the physiological and biological properties of human organs in a miniaturized format. Surface chemistry plays a critical role in creating a microenvironment that supports cell culture and mimics in vivo conditions. This compound is an ideal tool for functionalizing the inner surfaces of microfluidic channels, which are often made from materials like polydimethylsiloxane (B3030410) (PDMS).

Researchers can use micro-contact printing or photolithography to pattern specific regions of the microchannels with azide groups. Subsequent reaction with this compound and then with specific biomolecules (e.g., extracellular matrix proteins like collagen or fibronectin) allows for the creation of spatially defined cell-adhesive zones. This enables the co-culture of different cell types in a structured manner, mimicking the complex architecture of native tissues. This precise surface engineering is fundamental to developing more physiologically relevant models for drug screening and disease research, potentially reducing the reliance on animal models.

Development and Application of Dbco Peg4 Butyraldehyde Derived Research Probes

Fluorescent Probes for Cellular and Subcellular Imaging Research

The unique chemical architecture of DBCO-PEG4-Butyraldehyde is particularly advantageous for the design and synthesis of fluorescent probes for advanced cellular and subcellular imaging. These probes are instrumental in visualizing and understanding complex biological processes within living systems.

Synthesis of Fluorescently Tagged Bioconjugates for Live-Cell and Tissue Imaging

The synthesis of fluorescently tagged bioconjugates using this compound typically involves a two-step process. First, the butyraldehyde (B50154) group is reacted with a fluorescent dye that has been modified to contain a hydrazide or aminooxy group. This reaction forms a stable hydrazone or oxime bond, linking the fluorophore to the PEG spacer. In the second step, the DBCO group on the other end of the linker is available to react with an azide-modified biomolecule of interest, such as a protein, peptide, or small molecule ligand. This copper-free click chemistry reaction is highly efficient and proceeds readily under physiological conditions, making it ideal for labeling sensitive biological targets for live-cell and tissue imaging. researchgate.net

The choice of fluorophore can be tailored to the specific imaging application, with a wide range of fluorescent dyes available that can be modified for conjugation.

| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features |

| Coumarins | ~350-450 | ~450-500 | Bright blue to green emission, sensitive to environmental polarity. |

| Fluoresceins | ~490 | ~520 | High quantum yield, widely used, pH-sensitive. |

| Rhodamines | ~550 | ~580 | Excellent photostability, available in a range of colors. |

| Cyanines (e.g., Cy3, Cy5) | ~550-650 | ~570-670 | Bright and photostable, suitable for multiplexing. |

| BODIPY Dyes | ~490-590 | ~500-600 | Sharp emission peaks, relatively insensitive to solvent polarity and pH. |

Application in FRET-Based Assays and Super-Resolution Microscopy Techniques

This compound is a valuable tool for constructing probes for Förster Resonance Energy Transfer (FRET)-based assays. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a FRET-based assay, a donor fluorophore and an acceptor fluorophore are brought into close proximity. When the donor is excited, it can transfer energy to the acceptor, which then emits light. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. By using this compound to link a donor and an acceptor fluorophore to two different interacting biomolecules, researchers can study molecular interactions in real-time.

In the realm of super-resolution microscopy, which allows for imaging beyond the diffraction limit of light, the small size and versatility of this compound are highly beneficial. Techniques like stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM) rely on the precise localization of individual fluorophores. This compound can be used to attach photoswitchable or photoactivatable dyes to specific cellular targets with high precision, enabling the visualization of cellular structures at the nanoscale. nih.gov

Radiolabeling Strategies for Preclinical Molecular Imaging Research (e.g., PET, SPECT)

In addition to fluorescent imaging, this compound plays a crucial role in the development of radiolabeled probes for preclinical molecular imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov These techniques provide sensitive, non-invasive methods to visualize and quantify biological processes in vivo.

Development of Precursors for Radioisotope Incorporation (e.g., 18F, 64Cu)

This compound can be readily adapted to create precursors for the incorporation of various radioisotopes. For metallic radioisotopes like Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga), a chelating agent such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be conjugated to the butyraldehyde end of the linker. The DBCO group then allows for the attachment of this chelator-linker construct to an azide-modified targeting vector, such as a peptide or antibody. For the incorporation of Fluorine-18 (¹⁸F), a common PET isotope, a prosthetic group containing ¹⁸F can be first attached to the butyraldehyde moiety, followed by the click reaction to the targeting biomolecule.

| Radioisotope | Imaging Modality | Half-life | Common Chelator/Prosthetic Group |

| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) |

| Copper-64 (⁶⁴Cu) | PET | 12.7 hours | DOTA, NOTA |

| Gallium-68 (⁶⁸Ga) | PET | 67.7 minutes | DOTA, NOTA |

| Technetium-99m (⁹⁹ᵐTc) | SPECT | 6.0 hours | HYNIC, MAG3 |

| Indium-111 (¹¹¹In) | SPECT | 2.8 days | DOTA, DTPA |

Evaluation of Radiolabeled Probes in Animal Models for Research Efficacy

Once a radiolabeled probe is synthesized using a this compound-derived precursor, its efficacy is evaluated in preclinical animal models. These studies are critical for determining the probe's biodistribution, pharmacokinetics, and targeting specificity. For example, a ⁶⁴Cu-labeled antibody targeting a tumor-specific antigen, constructed using a this compound linker, would be administered to a tumor-bearing mouse model. PET imaging would then be used to monitor the accumulation of the radioprobe in the tumor versus other organs over time. Such studies provide essential data on the probe's potential for diagnostic imaging or targeted radiotherapy. nih.govmdpi.com

Affinity Probes and Capture Reagents for Proteomics and Interactome Studies

The unique reactivity of this compound also makes it a powerful tool for the development of affinity probes and capture reagents for proteomics and the study of protein-protein interactions (the interactome). nih.govnih.gov

These probes are designed to selectively bind to and isolate specific proteins or protein complexes from complex biological samples like cell lysates. The butyraldehyde group can be used to immobilize the linker onto a solid support, such as agarose or magnetic beads, that has been functionalized with hydrazide or aminooxy groups. The DBCO end of the now-immobilized linker is then free to react with an azide-modified "bait" molecule. This bait can be a known drug, a peptide, or another protein. When this functionalized support is incubated with a cell lysate, the bait molecule will bind to its target protein(s). The entire complex can then be pulled down, and the captured proteins can be identified and quantified using mass spectrometry. This approach allows for the identification of drug targets, binding partners, and the elucidation of cellular signaling pathways.

| Solid Support | Functional Group for Immobilization | Bait Molecule (Azide-Modified) | Potential Target |

| Agarose Beads | Hydrazide | Kinase Inhibitor | Target Kinases and Off-Targets |

| Magnetic Beads | Aminooxy | Peptide Ligand | Specific Cell Surface Receptors |

| Silica Surfaces | Hydrazide | Small Molecule Drug | Drug-Binding Proteins |

Biotinylation and Enrichment Strategies for Target Identification

The functionalization of this compound with biotin (B1667282) creates powerful tools for the identification and enrichment of target biomolecules. The strategy involves the reaction of the butyraldehyde group with a biotin derivative containing a hydrazide or alkoxyamine functional group. This reaction results in a stable hydrazone or oxime bond, respectively, yielding a bifunctional probe with a biotin handle for affinity purification and a DBCO group for covalent capture of azide-tagged targets.

One such probe, N-(DBCO-PEG4)-N-Biotin-PEG4-hydrazide, is commercially available, indicating the utility of this chemical linkage in creating biotinylation reagents. The synthesis of this type of probe involves the condensation of this compound with a biotin-PEG-hydrazide molecule. The resulting probe can then be used in a typical workflow for target identification:

Metabolic or Chemical Labeling: A biological system is treated with a molecule containing an azide (B81097) group, which is metabolically incorporated or chemically attached to target biomolecules.

Probe Labeling: The azide-modified biomolecules are then covalently labeled with the DBCO-functionalized biotin probe via a copper-free click chemistry reaction.

Enrichment: The biotinylated biomolecules are captured and enriched from complex biological lysates using streptavidin-coated affinity resins.

Identification: The enriched proteins are subsequently identified using mass spectrometry-based proteomics.

The hydrophilic PEG4 spacer in the this compound linker enhances the aqueous solubility of the resulting probe and minimizes steric hindrance, thereby improving the efficiency of both the click reaction and the subsequent affinity capture. This approach has been instrumental in the development of strategies for identifying the protein targets of bioactive small molecules and for characterizing post-translational modifications.

| Probe Component | Function | Chemical Linkage |

| DBCO | Bioorthogonal handle for reaction with azides | Triazole |

| PEG4 Spacer | Enhances solubility and reduces steric hindrance | Ether |

| Butyraldehyde | Reactive handle for functionalization | Hydrazone or Oxime |

| Biotin-Hydrazide | Affinity tag for enrichment | Hydrazone |

Probes for Activity-Based Protein Profiling and Interactome Mapping

The versatility of the this compound linker extends to the development of probes for activity-based protein profiling (ABPP) and interactome mapping. ABPP utilizes reactive probes to covalently label the active sites of specific enzyme families, providing a direct readout of their functional state. By modifying this compound with a suitable "warhead"—a reactive group that targets a specific class of enzymes—researchers can create bifunctional probes for profiling enzyme activity and identifying their interacting partners.

The synthesis of such an ABPP probe would involve reacting this compound with a hydrazine (B178648) or alkoxyamine derivative of a known enzyme inhibitor or a reactive functional group. This creates a probe with three key components:

A reactive warhead: Covalently modifies the active site of target enzymes.

A DBCO group: Allows for the subsequent attachment of reporter tags (e.g., fluorophores) or affinity handles (e.g., biotin) via copper-free click chemistry.

A PEG4 spacer: Improves the probe's physicochemical properties.

This two-step labeling strategy offers several advantages. The initial labeling with a smaller, more cell-permeable probe minimizes perturbation of the biological system. The subsequent click reaction with a larger reporter or affinity tag can be performed in vitro on cell lysates, overcoming the potential for poor cell permeability of bulky tags.

For interactome mapping, a probe derived from this compound could be designed to first react with its primary protein target via the warhead. Following this initial labeling event, the DBCO group serves as a bioorthogonal handle to click-conjugate a molecule that can capture interacting proteins, such as a photo-crosslinker or a proximity-labeling enzyme. This would allow for the identification of proteins that are in close proximity to the primary target, providing insights into protein-protein interaction networks.

| Probe Design Strategy | Application | Key Features |

| DBCO-PEG4-(Hydrazone/Oxime)-Warhead | Activity-Based Protein Profiling | Covalent labeling of active enzyme sites; two-step labeling with reporter/affinity tags. |

| DBCO-PEG4-(Hydrazone/Oxime)-Warhead + Clickable Capture Reagent | Interactome Mapping | Initial target labeling followed by capture of interacting partners. |

While the conceptual framework for these applications is well-established, specific research detailing the synthesis and application of ABPP probes derived directly from this compound for interactome mapping is an emerging area of investigation. The modularity and bioorthogonal nature of this linker, however, position it as a valuable tool for the future development of sophisticated chemical probes to explore the proteome.

Methodological Advancements and Interdisciplinary Research Frameworks

High-Throughput Screening Methodologies Enabled by DBCO-PEG4-Butyraldehyde Chemistry

The dual reactivity of this compound is particularly amenable to the development of high-throughput screening (HTS) platforms, which are essential for modern drug discovery and diagnostics. These platforms facilitate the rapid synthesis and evaluation of large numbers of molecules.

The chemoselective nature of the reactions involving this compound makes it an ideal reagent for the automated synthesis of combinatorial libraries. nih.govchemrxiv.org In this approach, one end of the molecule, for instance the aldehyde, can be immobilized on a solid support functionalized with hydrazide or aminooxy groups. Subsequently, a library of azide-containing molecules can be reacted with the DBCO moiety in a spatially addressed manner using robotic liquid handling systems. This process allows for the creation of large libraries of bioconjugates with diverse functionalities. The efficiency and orthogonality of the SPAAC and aldehyde ligation reactions minimize the need for extensive purification steps, which is a significant advantage in automated workflows. chemrxiv.orgresearchgate.net

Table 1: Parameters for Automated Combinatorial Library Synthesis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Solid Support | A solid matrix (e.g., beads, microarray surface) onto which molecules are attached. | The butyraldehyde (B50154) group allows for covalent immobilization on hydrazide or aminooxy-functionalized surfaces. |

| Building Blocks | A diverse set of molecules that are sequentially added to create the library. | Azide-functionalized small molecules, peptides, or oligonucleotides can be coupled to the DBCO group. |

| Reaction Chemistry | The chemical reactions used to connect the building blocks. | Strain-promoted azide-alkyne cycloaddition (SPAAC) and hydrazone/oxime ligation offer high efficiency and orthogonality. |

| Automation Platform | Robotic systems for liquid handling and reaction processing. | The mild reaction conditions and high yields are well-suited for automated platforms. |

| Screening Assay | The method used to test the biological activity of the library members. | The resulting library can be screened in various binding or functional assays. |

This compound is a valuable tool for the fabrication of microarrays and chip-based assays, enabling the simultaneous analysis of multiple interactions in a single experiment. researchgate.net For instance, proteins or antibodies can be functionalized with azides and then immobilized on a surface coated with this compound via the DBCO-azide reaction. The remaining aldehyde groups can then be used to capture other molecules of interest, such as cells or other proteins, that have been labeled with hydrazide or aminooxy groups. This dual-functional linker allows for the creation of complex, multi-layered assays for high-throughput screening. A similar approach using a DBCO-PEG4-maleimide linker in a multiplexed immunosorbent assay has demonstrated the feasibility of this strategy.

Integration with Advanced Biophysical and Analytical Techniques

The study of bioconjugates requires sophisticated analytical techniques to monitor their formation and characterize their structure. This compound is compatible with a range of advanced analytical methods.

The kinetics of the SPAAC reaction involving the DBCO group can be monitored in real-time using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. magritek.commpg.demagritek.com Benchtop NMR spectrometers can be integrated into laboratory workflows to provide real-time data on reaction progress, allowing for the optimization of reaction conditions and the study of reaction mechanisms. asahilab.co.jpnih.gov This is particularly useful for understanding the factors that influence the efficiency of bioconjugation reactions with this compound.

Table 2: Techniques for Real-Time Monitoring of this compound Reactions

| Technique | Principle | Application to this compound |

|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural and kinetic information. | Can track the disappearance of reactant signals and the appearance of product signals in real-time. magritek.com |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample. | The DBCO group has a characteristic UV absorbance that changes upon reaction with an azide (B81097), allowing for kinetic measurements. |

| Fluorescence Spectroscopy | Measures the fluorescence emission from a sample. | If one of the reaction partners is fluorescently labeled, changes in the fluorescence signal can be used to monitor the reaction. |

Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates formed using this compound. nih.govwalshmedicalmedia.com High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can be used to determine the precise molecular weight of the conjugate, confirming the success of the conjugation reaction and determining the degree of labeling. enovatia.com Tandem mass spectrometry (MS/MS) can be employed to identify the specific sites of conjugation on a protein or other biomolecule.

Computational Modeling and Simulation of this compound Reactivity and Conjugate Behavior

Computational methods are increasingly being used to complement experimental studies in bioconjugation.

Density Functional Theory (DFT) can be used to model the electronic structure of this compound and predict its reactivity. nih.govelsevierpure.com Such calculations can provide insights into the transition state of the SPAAC reaction and help to explain the influence of different substituents on the reaction rate.

Molecular dynamics (MD) simulations can be used to study the conformational behavior of bioconjugates containing the this compound linker in aqueous solution. These simulations can provide information on how the linker affects the structure and dynamics of the conjugated biomolecule, which can be important for understanding its biological activity.

Molecular Dynamics Simulations for Conformational Analysis of PEG Linkers

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for understanding the behavior of molecules at an atomic level. researchgate.net In the context of this compound, MD simulations are instrumental in characterizing the conformational landscape of the tetraethylene glycol (PEG4) linker. This flexible spacer plays a critical role in defining the spatial relationship between the dibenzocyclooctyne (DBCO) and butyraldehyde terminal groups, which in turn governs the efficiency of subsequent bioconjugation reactions.

The primary objective of performing MD simulations on this linker is to gain insights into its structural and dynamic properties in an aqueous environment, mimicking physiological conditions. researchgate.net Simulations can reveal the dominant conformations, the range of motion, and the influence of the PEG chain on the accessibility of the reactive end groups. nih.gov By understanding the linker's flexibility, researchers can better predict how this compound will behave when interacting with target biomolecules.

The process involves creating a simulation system where the this compound molecule is placed in a box of explicit water molecules. A force field, which is a set of parameters describing the potential energy of the atoms and bonds, is applied to the system. The simulation then numerically solves Newton's equations of motion for every atom, tracking their trajectories over time. This dynamic view provides a detailed picture of the linker's conformational preferences, such as whether it exists in a compact, globular state or a more extended, linear form. nih.gov Analysis of these trajectories can quantify key structural parameters, including the end-to-end distance, radius of gyration, and solvent accessible surface area (SASA) of the DBCO and butyraldehyde moieties. This information is crucial for optimizing conjugation strategies, as a linker that adopts a collapsed conformation might sterically hinder the reactive groups, reducing reaction efficiency.

Table 1: Illustrative Parameters for Molecular Dynamics Simulation of this compound

| Simulation Parameter | Typical Value/Description | Rationale |

|---|---|---|

| Force Field | CHARMM36, AMBER, GROMOS | Accurately describes the energetics and interactions of biomolecules and PEG linkers. |

| Solvent Model | TIP3P or SPC/E Water | Represents the aqueous physiological environment. |

| System Size | ~5,000 - 10,000 atoms | Sufficient to solvate the molecule and avoid self-interaction artifacts. |

| Simulation Time | 100 - 500 nanoseconds | Allows for adequate sampling of the linker's conformational space. |

| Temperature | 300 K or 310 K | Simulates physiological temperature conditions. |

| Pressure | 1 bar | Maintains constant pressure, mimicking standard conditions. |

Quantum Mechanical Calculations for Reaction Pathway Prediction

Quantum Mechanical (QM) calculations offer a highly detailed electronic-level view of chemical reactions, enabling the prediction of reaction pathways and the determination of their feasibility. nih.gov For a bifunctional linker like this compound, QM methods are employed to investigate the mechanisms and kinetics of the two distinct conjugation reactions it undergoes: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) at the DBCO end and the aldehyde-based ligation at the butyraldehyde terminus.

For the DBCO moiety, QM calculations can elucidate the multi-step mechanism of the [3+2] cycloaddition with an azide-containing molecule. This involves modeling the approach of the reactants, the formation of the transition state where bonds are partially formed and broken, and the final formation of the stable triazole product. Comparing the activation barriers for different approach trajectories can predict the preferred stereochemical outcome.

Similarly, for the butyraldehyde group, QM can predict the reaction pathway for its condensation with a primary amine to form a Schiff base, followed by reductive amination to a stable secondary amine. The calculations can model the initial nucleophilic attack of the amine on the aldehyde, the formation of a hemiaminal intermediate, and the subsequent dehydration to the imine. nih.gov This level of detail helps in understanding reaction kinetics and identifying potential rate-limiting steps. chemrxiv.org By comparing predicted energy barriers, QM can guide the selection of optimal reaction conditions (e.g., pH, catalysts) to enhance the efficiency of the conjugation.

Table 2: Hypothetical QM-Predicted Energy Barriers for this compound Reactions

| Reaction | Reactants | Predicted Activation Energy (kcal/mol) | Implication |

|---|---|---|---|

| SPAAC | DBCO + Benzyl Azide | 10 - 15 | Low barrier indicates a fast, spontaneous "click" reaction. |

| Schiff Base Formation | Butyraldehyde + Butylamine (uncatalyzed) | 18 - 25 | Higher barrier suggests a slower reaction, potentially requiring catalysis. |

| Schiff Base Formation | Butyraldehyde + Butylamine (acid-catalyzed) | 12 - 17 | Catalyst lowers the energy barrier, accelerating the reaction rate. |

Challenges, Limitations, and Future Directions in Academic Research

Addressing Challenges in Bioconjugation Efficiency and Specificity in Complex Biological Research Environments

While the dual functionalities of DBCO-PEG4-Butyraldehyde offer great versatility, achieving high efficiency and specificity in complex biological environments like cell lysates, living cells, or in vivo models presents several challenges.

Kinetics and Stability of the Conjugation Chemistries: The strain-promoted azide-alkyne cycloaddition (SPAAC) involving the DBCO group is known for its rapid kinetics without the need for a cytotoxic copper catalyst. rsc.org However, the reaction rate can still be influenced by the steric hindrance around the azide (B81097) or DBCO moiety and the hydrophobicity of the reactants. The condensation reaction of the butyraldehyde (B50154) group, on the other hand, is often slower, particularly at physiological pH (around 7.4). nih.govacs.org The optimal pH for hydrazone or oxime formation is typically mildly acidic (pH 4.5-6), which can be incompatible with live-cell applications. nih.govnih.gov This kinetic mismatch can complicate the design of one-pot, multi-component labeling experiments.

Specificity and Off-Target Reactions: A primary challenge for the butyraldehyde moiety is the potential for off-target reactions. nih.gov Biological systems contain endogenous aldehydes and ketones (e.g., pyruvate, sugars) that could compete with the linker for its intended reaction partner. nih.gov Conversely, the aldehyde on the linker could potentially react with endogenous nucleophiles, although this is less common. The DBCO group is generally considered highly bioorthogonal, but the stability of some strained cyclooctynes can be a concern, and their inherent hydrophobicity can sometimes lead to non-specific binding or aggregation. nih.gov

Steric Hindrance and Accessibility: The polyethylene (B3416737) glycol (PEG) spacer is designed to increase solubility and minimize steric hindrance. cnr.it However, in the context of large, structurally complex biomolecules such as antibodies or membrane proteins, the accessibility of the reactive moieties can be limited. The local protein microenvironment may obstruct the approach of the binding partner, leading to incomplete conjugation and reduced yields.

Strategies for Enhancing In Vivo Stability and Bioavailability in Research Models

For this compound to be effective in research involving animal models, the stability of the linker and its resulting conjugates in a physiological setting is paramount.

The Role of the PEG Spacer: The PEG4 spacer plays a crucial role in improving in vivo properties. PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong circulation half-life. cnr.it It also enhances aqueous solubility and can shield the conjugate from proteolytic degradation and immune recognition. cnr.itbio-integration.org However, the length of the PEG chain must be carefully optimized. While longer chains can improve stability, they can also sometimes reduce the biological activity of the attached molecule, a phenomenon known as the "PEG dilemma". nih.govmdpi.com

Stability of the Covalent Linkages: The triazole ring formed from the DBCO-azide cycloaddition is exceptionally stable in vivo. The stability of the linkage formed by the butyraldehyde group, however, is highly dependent on its reaction partner. Hydrazone bonds are susceptible to hydrolysis, particularly in the acidic microenvironments found in endosomes or tumors. nih.govresearchgate.net Oxime bonds, formed from the reaction of the aldehyde with an alkoxyamine, are significantly more stable across a wider pH range. nih.govresearchgate.net This makes alkoxyamine-containing partners the preferred choice for applications requiring long-term in vivo stability. nih.govresearchgate.net Research has shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for a comparable hydrazone. researchgate.net

| Linkage Type | Formation Reaction | Relative Hydrolytic Stability | Key Characteristics |

|---|---|---|---|

| Hydrazone | Aldehyde + Hydrazide | Lower | Susceptible to hydrolysis, especially at acidic pH (e.g., pH < 6). Reversibility can be exploited for controlled release. nih.govresearchgate.net |

| Oxime | Aldehyde + Alkoxyamine | Higher | Significantly more stable than hydrazones across a broad pH range, making it suitable for in vivo applications requiring stable conjugates. nih.govresearchgate.net |

Metabolic Considerations: The entire linker-conjugate construct must be assessed for metabolic stability. While the PEG, triazole, and oxime components are generally stable, other parts of the conjugated biomolecule could be subject to enzymatic degradation. Strategies to improve stability may include designing cleavable PEG linkers that can be shed at the target site or incorporating non-natural amino acids to resist proteolysis. nih.govacs.org

Exploration of Novel Reaction Partners and Orthogonal Chemistries for the Butyraldehyde Moiety